molecular formula C23H24N2OS B6079076 N-(2,2-diphenylethyl)-N'-(4-ethoxyphenyl)thiourea

N-(2,2-diphenylethyl)-N'-(4-ethoxyphenyl)thiourea

Cat. No. B6079076
M. Wt: 376.5 g/mol
InChI Key: ZBMWPDQOFOKXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-diphenylethyl)-N'-(4-ethoxyphenyl)thiourea, commonly known as DPE-PE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DPE-PE is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

DPE-PE has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, DPE-PE has been shown to have anticancer, antiviral, and antifungal activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In biochemistry, DPE-PE has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a potential target for the treatment of diabetes and obesity. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is a potential target for the treatment of Alzheimer's disease.
In material science, DPE-PE has been studied for its potential use as a molecular sensor due to its ability to selectively bind to certain metal ions.

Mechanism of Action

The mechanism of action of DPE-PE is complex and varies depending on the target molecule. In the case of PTP1B, DPE-PE binds to the active site of the enzyme and inhibits its activity. In the case of AChE, DPE-PE binds to the peripheral anionic site of the enzyme and inhibits its activity.
Biochemical and Physiological Effects
DPE-PE has been shown to have various biochemical and physiological effects, including the inhibition of PTP1B and AChE activity, as well as the induction of apoptosis in cancer cells. It has also been shown to have antioxidant and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

One advantage of using DPE-PE in lab experiments is its ability to selectively bind to certain target molecules, making it a useful tool for studying the activity of these molecules. However, one limitation of using DPE-PE is its potential toxicity, which must be taken into consideration when designing experiments.

Future Directions

There are many potential future directions for the study of DPE-PE. One direction is the development of DPE-PE derivatives with improved selectivity and potency for specific target molecules. Another direction is the study of the pharmacokinetics and pharmacodynamics of DPE-PE in vivo, which could lead to the development of new therapeutic agents. Additionally, the use of DPE-PE as a molecular sensor in material science could be further explored.

Synthesis Methods

DPE-PE can be synthesized using various methods, including the reaction of 2,2-diphenylethylamine with ethyl isothiocyanate in the presence of a base, or the reaction of 4-ethoxyaniline with 2,2-diphenylethyl isothiocyanate in the presence of a base. Both methods result in the formation of DPE-PE as a white crystalline solid.

properties

IUPAC Name

1-(2,2-diphenylethyl)-3-(4-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c1-2-26-21-15-13-20(14-16-21)25-23(27)24-17-22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16,22H,2,17H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMWPDQOFOKXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Diphenylethyl)-3-(4-ethoxyphenyl)thiourea

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